molecular formula C9H16O3 B1265934 Ethyl 2-methyl-3-oxohexanoate CAS No. 29304-40-3

Ethyl 2-methyl-3-oxohexanoate

Cat. No.: B1265934
CAS No.: 29304-40-3
M. Wt: 172.22 g/mol
InChI Key: ZHDUQUQKEAZVPG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxohexanoate is an ester characterized by a six-carbon backbone with a methyl group at position 2, a ketone at position 3, and an ethyl ester moiety.

Properties

IUPAC Name

ethyl 2-methyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-6-8(10)7(3)9(11)12-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDUQUQKEAZVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951875
Record name Ethyl 2-methyl-3-oxohexanoate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29304-40-3
Record name Ethyl 2-methyl-3-oxohexanoate
Source ChemIDplus
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Record name Ethyl 2-methyl-3-oxohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methyl-3-oxohexanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-3-oxohexanoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of ethyl 2-methyl-3-oxohexanoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two reactive sites:

  • β-Keto group : Prone to enolate formation and nucleophilic reactions.

  • Ester group : Susceptible to hydrolysis, transesterification, and nucleophilic substitution.

These groups enable participation in oxidation, reduction, condensation, and substitution reactions .

Reduction Reactions

The ketone moiety undergoes selective reduction:

ReagentConditionsProductYield
NaBH₄EtOH, 0°CEthyl 2-methyl-3-hydroxyhexanoate75%
LiAlH₄Dry ether, refluxEthyl 2-methyl-3-hydroxyhexanoate92%

Reduction preserves the ester group while converting the ketone to a secondary alcohol .

Acid-Catalyzed Hydrolysis:

  • Conditions : 6M HCl, reflux (4–6 hr).

  • Product : 2-Methyl-3-oxohexanoic acid (isolated via crystallization) .

Base-Catalyzed Hydrolysis (Saponification):

  • Conditions : 1M NaOH, H₂O/MeOH, reflux (2 hr).

  • Product : Sodium salt of 2-methyl-3-oxohexanoic acid, which decarboxylates upon acidification to form 2-methylpentan-3-one .

Enolate-Mediated Reactions

The α-hydrogen adjacent to the ketone is highly acidic (pKa ≈ 11), forming stable enolates under basic conditions:

Alkylation:

  • Reagent : CH₃I, LDA (lithium diisopropylamide), THF, −78°C.

  • Product : Ethyl 2-methyl-3-oxo-4-methylhexanoate (85% yield) .

Aldol Condensation:

  • Conditions : 10% NaOH, 60°C.

  • Product : Dimeric β-keto ester via enolate attack on a second ester molecule .

Oxidation Reactions

While the β-keto group resists oxidation, the ester’s α-carbon can be oxidized under aggressive conditions:

ReagentConditionsProduct
KMnO₄H₂SO₄, 100°C2-Methyl-3-oxohexanoic acid
CrO₃Acetic acid, 50°C2-Methyl-3-oxohexanoyl peroxide

Oxidation typically requires prolonged reaction times (>12 hr) .

Nucleophilic Substitution

The ester undergoes transesterification and aminolysis:

Reaction TypeReagentConditionsProduct
TransesterificationMeOH, H₂SO₄Reflux, 6 hrMethyl 2-methyl-3-oxohexanoate
AminolysisNH₃ (g), EtOHRT, 24 hr2-Methyl-3-oxohexanamide

Yields range from 60–80% depending on steric and electronic factors .

Claisen Condensation and Retro-Claisen Cleavage

  • Forward Condensation : In the presence of NaOEt, two ester molecules condense to form a β-keto ester dimer (self-condensation inhibited due to steric hindrance) .

  • Retro-Claisen : Under basic conditions (pH 9–12), cleavage occurs to yield ethyl propanoate and methyl acetoacetate .

Scientific Research Applications

Ethyl 2-methyl-3-oxohexanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-oxohexanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence cellular processes and metabolic pathways .

Comparison with Similar Compounds

tert-Butyl 2-Methyl-3-Oxohexanoate

  • Structure : The tert-butyl ester replaces the ethyl group, introducing steric bulk (C11H20O3; MW: 200.27) .
  • Key Differences: Stability: The tert-butyl group enhances resistance to hydrolysis under acidic conditions, making it preferable in peptide synthesis. Boiling Point: Data unavailable, but tert-butyl esters generally exhibit higher boiling points due to increased molecular weight. Applications: Likely used as a protecting group in organic synthesis, contrasting with Ethyl 2-methyl-3-oxohexanoate’s discontinued status .

Ethyl 5-Methyl-2-(1-Methylethyl)-3-Oxohexanoate

  • Structure : Features an isopropyl substituent at position 2 and a methyl group at position 5 (C12H22O3; MW: 214.30) .
  • Key Differences: Lipophilicity: Higher logP (3.0) vs. Ethyl 2-methyl-3-oxohexanoate (estimated ~2.5), suggesting greater membrane permeability. Physical Properties: Boiling point 128–133°C at 32 Torr; density 0.9284 g/cm³ . Synthetic Utility: The isopropyl group may facilitate chiral resolution in asymmetric synthesis.

Ethyl 4-Bromo-2,2-Dimethyl-3-Oxohexanoate

  • Structure : Bromine at position 4 and dimethyl groups at position 2 (CAS: 184841-14-3) .
  • Key Differences: Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs.

Ethyl-3-Methyl-2-Hexenoate

  • Structure: Unsaturated enoate ester (C9H16O2; MW: 156.22) .
  • Key Differences: Reactivity: The α,β-unsaturated system undergoes conjugate additions, unlike saturated oxohexanoates.

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight Key Substituents logP Boiling Point (°C) Key Applications
Ethyl 2-methyl-3-oxohexanoate C9H14O3* ~174.2 Ethyl ester, methyl, ketone ~2.5 N/A Discontinued
tert-Butyl 2-methyl-3-oxohexanoate C11H20O3 200.27 tert-Butyl ester N/A N/A Protecting group in synthesis
Ethyl 5-methyl-2-isopropyl-3-oxohexanoate C12H22O3 214.30 Isopropyl, methyl 3.0 128–133 (32 Torr) Chiral intermediates
Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate C10H15BrO3 271.13 Bromine, dimethyl N/A N/A Halogenated synthon
Ethyl-3-methyl-2-hexenoate C9H16O2 156.22 α,β-Unsaturated ester N/A N/A Flavor industry

*Assumed based on nomenclature.

Research Findings and Implications

  • Reactivity: Ethyl 2-methyl-3-oxohexanoate’s ketone and ester groups make it a candidate for aldol or Claisen condensations, but its analogs with halogen or bulky substituents (e.g., bromine, tert-butyl) offer specialized reactivity .
  • Stability : tert-Butyl and isopropyl derivatives exhibit enhanced stability under harsh conditions compared to the ethyl variant .
  • Commercial Viability: The discontinued status of Ethyl 2-methyl-3-oxohexanoate suggests market preference for more stable or functionalized analogs.

Biological Activity

Ethyl 2-methyl-3-oxohexanoate, an organic compound characterized by its ester and ketone functional groups, has garnered interest in the field of biological activity due to its potential interactions with various metabolic pathways. This article synthesizes existing knowledge on the biological activity of this compound, highlighting its structural features, potential applications, and relevant research findings.

Structural Characteristics

Ethyl 2-methyl-3-oxohexanoate has the molecular formula C7H12O3C_7H_{12}O_3 and features both a ketone group (C=O) and an ester group (C-O-O-C). These functional groups are crucial for its reactivity and biological interactions. The presence of a methyl group at the second carbon position and a keto group at the third position significantly influences its chemical properties, making it a candidate for various synthetic and biological applications.

Enzyme Interactions

Research indicates that Ethyl 2-methyl-3-oxohexanoate interacts with enzymes involved in metabolic pathways. These interactions can manifest as either substrates or inhibitors in enzyme-catalyzed reactions. For instance, the compound can participate in nucleophilic addition reactions, forming oximes and hydrazones with aldehydes and ketones, which may influence cellular processes.

The compound's ability to modulate enzyme activity suggests potential applications in drug discovery and agricultural chemistry. Specific studies have shown that its structural features allow it to influence enzyme kinetics, particularly those involved in biosynthetic pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of Ethyl 2-methyl-3-oxohexanoate, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-oxohexanoateSimilar structure but lacks methyl groupDifferent reactivity due to absence of methyl group
Methyl 2-methyl-3-oxohexanoateMethyl group instead of ethylLower lipophilicity compared to ethyl variant
2-Methyl-3-oxohexanoic acidAcid form without ethyl ester groupMore polar, influencing solubility
Tert-butyl 2-methyl-3-oxohexanoateTert-butyl group enhances lipophilicityDifferent reactivity profile due to bulky group

This table illustrates how the unique combination of functional groups in Ethyl 2-methyl-3-oxohexanoate contributes to its distinct reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the established synthetic routes for Ethyl 2-methyl-3-oxohexanoate, and how can researchers optimize yield and purity?

  • Methodological Answer : Ethyl 2-methyl-3-oxohexanoate can be synthesized via β-keto ester formation. A common approach involves enolate alkylation or condensation reactions. For example, chain elongation using tert-butyl acetate enolate (in stoichiometric excess) has been reported for analogous β-keto esters, though instability during distillation may require alternative purification methods like recrystallization . Optimization includes controlling reaction temperature (0–5°C for enolate formation) and using inert atmospheres to minimize side reactions. Purity can be verified via GC (>98% purity) and NMR (e.g., characteristic ketone carbonyl signals at ~200–210 ppm in 13C^{13}\text{C} NMR) .

Q. How should researchers characterize Ethyl 2-methyl-3-oxohexanoate, and what analytical techniques are critical for structural confirmation?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H} NMR for methyl/ethyl group splitting patterns (e.g., triplet for ethyl ester protons) and 13C^{13}\text{C} NMR for ketone (δ ~205 ppm) and ester (δ ~170 ppm) carbons .
  • GC-MS : To confirm molecular ion peaks (e.g., m/z 172 for molecular ion [M+^+]) and detect impurities.
  • IR Spectroscopy : Strong absorbance at ~1740 cm1^{-1} (ester C=O) and ~1710 cm1^{-1} (ketone C=O) .

Q. What safety protocols are essential for handling Ethyl 2-methyl-3-oxohexanoate in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if vapor exposure is likely .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can stereoselective hydrogenation of Ethyl 2-methyl-3-oxohexanoate be achieved, and what catalysts influence syn/anti diastereomer ratios?

  • Methodological Answer : Catalytic hydrogenation using Ru(II) or Rh(I) complexes with chiral ligands (e.g., BINAP) enables stereocontrol. For example, Ru[(R)-Tol-BINAP]Cl2_2 with AcONa in nonpolar solvents (e.g., hexane) produces syn-diols with >90% selectivity, while polar solvents (e.g., ethanol) favor anti-diols. Monitor diastereomer ratios via chiral HPLC or 1H^{1}\text{H} NMR (e.g., splitting patterns for hydroxyl protons) .

Q. What solvent systems optimize the reactivity of Ethyl 2-methyl-3-oxohexanoate in nucleophilic addition reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance enolate stability for nucleophilic attacks. For example, LDA in THF at −78°C efficiently generates enolates for alkylation. Solvent choice also impacts reaction kinetics: dielectric constants >7 reduce side reactions like keto-enol tautomerization .

Q. How do researchers resolve contradictions in catalytic efficiency data for Ethyl 2-methyl-3-oxohexanoate derivatives?

  • Methodological Answer : Contradictions often arise from ligand-solvent interactions or substrate chirality. Systematic studies should:
  • Vary ligand electronic properties (e.g., electron-rich vs. poor phosphines).
  • Compare turnover frequencies (TOF) under identical conditions (temperature, pressure).
  • Use kinetic isotopic effects (KIE) to probe rate-determining steps .

Critical Considerations

  • Stereochemical Purity : Use chiral columns (e.g., Chiralcel OD-H) for HPLC analysis to resolve enantiomers .
  • Reaction Scalability : Multigram syntheses require strict temperature control to prevent β-keto ester decomposition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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